molecular formula C13H18O2 B12597613 (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol CAS No. 604775-07-7

(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol

Cat. No.: B12597613
CAS No.: 604775-07-7
M. Wt: 206.28 g/mol
InChI Key: KRLXFZBTNFVQJJ-CYBMUJFWSA-N
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Description

(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol is an organic compound with a unique structure that includes a benzyloxy group, a methyl group, and a pent-4-en-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 4-methylpent-4-en-2-one.

    Reaction Conditions: The key step involves the protection of the hydroxyl group of benzyl alcohol using a suitable protecting group, followed by the reaction with 4-methylpent-4-en-2-one under basic conditions to form the desired product.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as NaH (Sodium hydride) and alkyl halides.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-one.

    Reduction: Formation of (2R)-1-(Benzyloxy)-4-methylpentan-2-ol.

    Substitution: Formation of various substituted benzyloxy derivatives.

Scientific Research Applications

(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(Benzyloxy)-4-methylpentan-2-ol: Similar structure but with a saturated backbone.

    (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-one: Similar structure but with a ketone group.

Properties

CAS No.

604775-07-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2R)-4-methyl-1-phenylmethoxypent-4-en-2-ol

InChI

InChI=1S/C13H18O2/c1-11(2)8-13(14)10-15-9-12-6-4-3-5-7-12/h3-7,13-14H,1,8-10H2,2H3/t13-/m1/s1

InChI Key

KRLXFZBTNFVQJJ-CYBMUJFWSA-N

Isomeric SMILES

CC(=C)C[C@H](COCC1=CC=CC=C1)O

Canonical SMILES

CC(=C)CC(COCC1=CC=CC=C1)O

Origin of Product

United States

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